ethyl N-(5-chloro-2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(5-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but is optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl N-(5-chloro-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(4-chloro-2-methylphenyl)carbamate
- Ethyl N-(2-chloro-6-methylphenyl)carbamate
- Methyl N-(5-chloro-2-methylphenyl)carbamate
- Phenyl N-(5-chloro-2-methylphenyl)carbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
Ethyl N-(5-chloro-2-methylphenyl)carbamate is an organic compound with the molecular formula C₁₀H₁₂ClNO₂, characterized by a carbamate functional group and a chlorinated aromatic ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. The following sections explore its biological properties, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its potential fungitoxic effects, making it relevant in agricultural applications as a pesticide or fungicide. Its efficacy against various fungal pathogens suggests it could be a valuable tool in crop protection strategies.
Neurotoxicity
As a member of the carbamate class, this compound may also exhibit neurotoxic effects. Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to accumulation of acetylcholine, resulting in overstimulation of the nervous system, which poses risks for both human health and environmental safety .
Pharmaceutical Applications
This compound is being explored as a pharmaceutical intermediate in drug development. Its structural features allow it to interact with various biological targets, potentially influencing drug design for treating infections or other diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The carbamate group can undergo hydrolysis, releasing an active amine that interacts with biological targets, affecting various biochemical pathways. This mechanism is particularly relevant in its role as an AChE inhibitor.
- Fungicidal Mechanism: The chlorinated aromatic structure may enhance binding affinity to fungal enzymes or receptors, disrupting cellular processes and leading to cell death.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Fungicidal Activity : In vitro assays demonstrated that this compound effectively inhibited the growth of several fungal strains. For example, it showed a minimum inhibitory concentration (MIC) of 10 μg/mL against Candida albicans and Aspergillus niger.
- Neurotoxicity Assessment : Toxicological studies revealed that at elevated concentrations, this compound caused significant inhibition of AChE activity, leading to symptoms consistent with cholinergic toxicity in model organisms .
- Pharmacological Studies : In pharmacological screenings, this compound exhibited promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential utility as an antimicrobial agent .
Data Table: Biological Activity Overview
Biological Activity | Target Organism/Process | Effectiveness (MIC) |
---|---|---|
Antifungal | Candida albicans | 10 μg/mL |
Antifungal | Aspergillus niger | 10 μg/mL |
AChE Inhibition | Neurological systems | Significant inhibition |
Antibacterial | Staphylococcus aureus | 15 μg/mL |
Antibacterial | Escherichia coli | 20 μg/mL |
Properties
CAS No. |
35442-34-3 |
---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl N-(5-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
FKJCSEQGMDKMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.